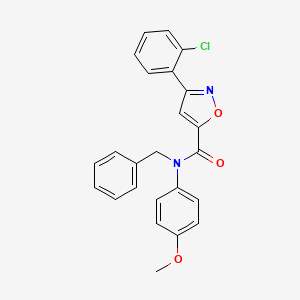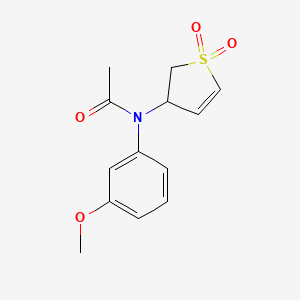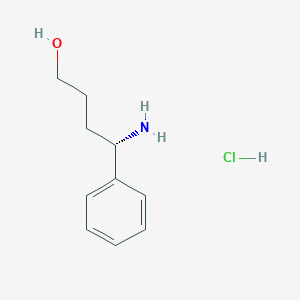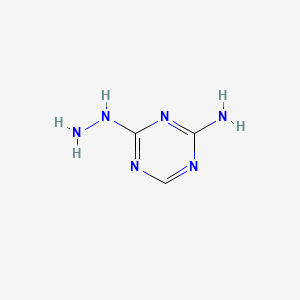
4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” is a unique chemical provided by Sigma-Aldrich . It’s part of a collection of unique chemicals provided to early discovery researchers . The molecular formula is C7H15Cl2N3O3 .
Molecular Structure Analysis
The molecular structure of the related compound “(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” has been determined . The empirical formula is C7H11N3O2 .
Physical And Chemical Properties Analysis
The related compound “(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” is a solid . Its molecular weight is 260.12 .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
- A study highlighted the synthesis of 4-antipyrine derivatives, including those structurally related to 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid, demonstrating analgesic, anti-inflammatory, and other pharmacological activities. This work underscores the compound's relevance in the development of non-narcotic analgesics and its potential for therapeutic applications (Rubtsov et al., 2002).
Antimicrobial and Antifungal Activities
- Research on the proton-transfer complexes of 4-aminoantipyrine, a compound closely related to 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid, with quinol and picric acid, demonstrated notable antimicrobial and antifungal activities. These findings suggest the compound's utility in environmental monitoring and pharmaceutical industries, highlighting its potential for extracting or eliminating contaminants from the environment (Adam, 2013).
Optical Properties in Material Science
- In material science, derivatives of 4-aminoantipyrine have been studied for their optical properties when synthesized into thin films. This research suggests the potential use of these compounds in optical devices and materials due to their unique absorption spectra and refraction properties, indicating the versatility of 4-aminoantipyrine derivatives beyond biomedical applications (El-Ghamaz et al., 2017).
Anti-Cancer Research
- A study on the synthesis, characterization, and anti-breast cancer activity of new 4-aminoantipyrine-based heterocycles, which are related to the compound , revealed significant anticancer properties against human tumor breast cancer cell lines. This highlights the compound's potential as a basis for developing new anticancer agents (Ghorab et al., 2014).
Environmental and Analytical Chemistry
- The compound's derivatives have been applied in environmental and analytical chemistry, demonstrating their use as labeling reagents for liquid chromatographic analysis of amino acids. This underscores the compound's utility in enhancing the analytical techniques for detecting and quantifying amino acids in various samples (Gioia et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-5-9(6(2)12-11-5)10-7(13)3-4-8(14)15/h3-4H2,1-2H3,(H,10,13)(H,11,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIBDFGWJPSLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B2854733.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2854735.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2854737.png)
![N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2854739.png)


![2-(3-methoxybenzyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2854743.png)



![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxyacetamide](/img/structure/B2854747.png)
![[1,1'-biphenyl]-4-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2854749.png)

